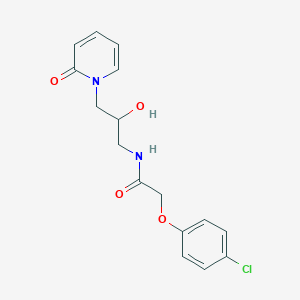
2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide, also known as CPAA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and its synthesis method and mechanism of action have been the subject of extensive research.
Applications De Recherche Scientifique
X-ray Powder Diffraction Characterization
One significant application of derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds similar to 2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide, is in the field of potential pesticides. These compounds have been characterized by X-ray powder diffraction, providing new diffraction data which includes experimental and calculated peaks, values of d, relative peak intensities, and unit-cell parameters. This characterization is essential for understanding the structural properties of these organic compounds, which could further aid in their application as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another research direction involves the synthesis and analysis of benzothiazolinone acetamide analogs, which show potential in applications such as dye-sensitized solar cells (DSSCs) and non-linear optical (NLO) activities. These compounds have been found to exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Moreover, molecular docking studies with Cyclooxygenase 1 (COX1) suggest these compounds could also be relevant in understanding ligand-protein interactions, indicating a broader application in pharmaceutical research and development (Mary et al., 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-12-4-6-14(7-5-12)23-11-15(21)18-9-13(20)10-19-8-2-1-3-16(19)22/h1-8,13,20H,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWMMJZOHXTIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2973169.png)




![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B2973176.png)
![Methyl (E)-4-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2973177.png)
![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)
